molecular formula C10H19BrO B13473255 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane

1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane

Katalognummer: B13473255
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: RDVBTOWOXXQKLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane is a brominated cyclobutane derivative characterized by two substituents: a bromomethyl group and an isobutoxymethyl group. Brominated cyclobutanes are often used as intermediates in organic synthesis, particularly in alkylation reactions due to the reactivity of the bromine atom as a leaving group . The isobutoxymethyl group introduces steric bulk and ether functionality, which may influence solubility, reactivity, and stability compared to simpler alkyl-substituted analogs.

Eigenschaften

Molekularformel

C10H19BrO

Molekulargewicht

235.16 g/mol

IUPAC-Name

1-(bromomethyl)-1-(2-methylpropoxymethyl)cyclobutane

InChI

InChI=1S/C10H19BrO/c1-9(2)6-12-8-10(7-11)4-3-5-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

RDVBTOWOXXQKLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COCC1(CCC1)CBr

Herkunft des Produkts

United States

Biologische Aktivität

1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclobutane-containing compounds are recognized for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane can be represented as C_{10}H_{17}Br. The compound features a cyclobutane ring with bromomethyl and isobutoxymethyl substituents, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Cyclobutane derivatives have been studied for their antimicrobial properties . Research indicates that certain cyclobutane-containing alkaloids exhibit significant antibacterial and antifungal activities. For instance, compounds isolated from marine and terrestrial sources have shown efficacy against various pathogens, suggesting that 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane may possess similar properties due to structural similarities with other active cyclobutane derivatives .

Antitumor Activity

The potential anticancer effects of cyclobutane derivatives have been explored in several studies. A review highlighted that cyclobutane-containing alkaloids can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane in cancer models remains to be elucidated.

Neuroprotective Effects

Recent studies have also indicated that some cyclobutane derivatives enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function. For example, certain alkaloids have been shown to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells . This suggests a potential neuroprotective role for 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane, warranting further investigation into its effects on neurodegenerative conditions.

Predicted Biological Activities

Using computational methods such as the PASS (Prediction of Activity Spectra for Substances) algorithm, researchers can predict the biological activities of compounds based on their chemical structure. Predictions for cyclobutane derivatives indicate a wide range of potential activities, including:

  • Cytochrome P450 inhibition
  • Antioxidant properties
  • Anti-inflammatory effects

These predictions suggest that 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane could exhibit multiple pharmacological effects beyond those already documented .

Case Studies

Several case studies provide insights into the biological activities of related compounds:

  • Study on Antibacterial Activity : A study demonstrated that specific cyclobutane derivatives inhibited the growth of Gram-positive bacteria, highlighting their potential as antibacterial agents.
  • Neurotrophic Factor Study : Research involving cyclobutane alkaloids showed increased NGF levels in treated astrocytoma cells, suggesting therapeutic applications in neurodegenerative diseases.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary site for nucleophilic substitution (S<sub>N</sub>2) due to the polarizable C–Br bond. Key reactions include:

NucleophileProductConditionsYield/Notes
Hydroxide (OH⁻)1-(Hydroxymethyl)-1-(isobutoxymethyl)cyclobutaneAqueous NaOH, 25°CRequires phase-transfer catalysts for enhanced efficiency
Amines (R–NH<sub>2</sub>)1-(Aminomethyl)-1-(isobutoxymethyl)cyclobutane derivativesDMF, 60–80°CForms stable amine adducts; steric hindrance from cyclobutane affects reaction rates
Thiols (R–SH)Thioether derivativesEthanol, refluxHigher reactivity compared to analogous chloromethyl compounds

The isobutoxymethyl group remains inert under these conditions, preserving ether functionality.

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination generates cyclobutene derivatives:

Example Reaction:
1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane → 1-(Isobutoxymethyl)cyclobutene + HBr

  • Conditions : KOtBu (tert-butoxide), THF, 70°C.

  • Mechanism : Concerted E2 pathway, favored by bulky bases.

  • Kinetics : Activation energy (~20 kcal/mol) derived from DFT studies on related cyclobutanes .

Oxidation Reactions

The isobutoxymethyl ether can undergo oxidation, though this requires harsh conditions:

Oxidizing AgentProductOutcome
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>1-(Bromomethyl)-1-(carboxymethyl)cyclobutaneOveroxidation degrades the cyclobutane ring
O<sub>3</sub> (ozone)Fragmentation productsLimited synthetic utility due to ring strain

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses of analogous cyclobutanes reveal:

  • S<sub>N</sub>2 Transition State : A trigonal bipyramidal geometry with a calculated activation barrier of 17–22 kcal/mol .

  • Steric Effects : The cyclobutane ring’s puckered structure increases steric hindrance, slowing substitution rates compared to linear analogs .

  • Biradical Intermediates : Ring-opening pathways via singlet biradicals are thermodynamically favored (ΔG ≈ −14 kcal/mol) but kinetically controlled .

Comparative Reactivity with Analogous Compounds

CompoundKey DifferencesReactivity Notes
1,1-Bis(bromomethyl)cyclobutane Two Br groupsFaster substitution but prone to polymerization
(Bromomethyl)cyclobutane Lacks ether groupLess steric hindrance; higher S<sub>N</sub>2 rates
1-(Chloromethyl)-1-(isobutoxymethyl)cyclobutaneCl instead of BrLower leaving-group ability; requires higher temps

Vergleich Mit ähnlichen Verbindungen

a. Substituent Effects

  • Ether vs. Alkyl Groups : The ethoxymethyl group in C₈H₁₅BrO () introduces oxygen, increasing polarity compared to the purely alkyl 2-methylpropyl group in C₉H₁₇Br (). This may enhance solubility in polar solvents.
  • Sulfur-Containing Groups : The methylsulfanylmethyl substituent in C₇H₁₃BrS () adds nucleophilic character due to sulfur’s lone pairs, enabling participation in reactions like thiol-ene click chemistry.
  • Fluorine Substitution : The difluoro-substituted compound (C₇H₁₁BrF₂S, ) demonstrates how electronegative atoms can stabilize intermediates or modify binding affinity in drug candidates.

b. Molecular Weight and Reactivity

  • The target compound (estimated formula: C₉H₁₇BrO; molecular weight ~223.14) would have higher molecular weight than C₇H₁₃Br (177.08, ) due to the isobutoxymethyl group. This substituent’s steric bulk may slow reaction kinetics compared to less hindered analogs.

Commercial and Research Status

  • Availability : Many analogs, such as 1-(Bromomethyl)-1-(2-methylpropyl)cyclobutane, are discontinued commercially (), highlighting the niche demand for such compounds.
  • Research Gaps : Data on boiling points, melting points, and detailed toxicity profiles are scarce in the provided evidence, indicating areas for further study.

Vorbereitungsmethoden

Nucleophilic Substitution to Form Cyclobutane Intermediate

A key initial step involves the nucleophilic substitution reaction between 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate under alkaline conditions to form a cyclobutane intermediate (Compound I). The alkali used can be sodium hydride, n-butyllithium, or potassium tert-butoxide, with solvents such as dimethylformamide, dimethylacetamide, or N-methylpyrrolidone at temperatures between 120–140 °C for 20–24 hours. This step yields a cyclobutane ring system with protected functional groups suitable for further transformations.

Acidic Deprotection and Hydrolysis

The cyclobutane intermediate undergoes acid-mediated deprotection and hydrolysis to yield 3-oxocyclobutanecarboxylic acid (Compound II). This step removes protecting groups and introduces a carboxylic acid functionality, which is crucial for subsequent halogenation reactions.

Conversion to Silver Carboxylate and Hunsdiecker Reaction

Compound II is converted into its silver carboxylate salt by reaction with a silver reagent. The silver salt then undergoes the Hunsdiecker reaction with elemental bromine to afford a bromoalkane intermediate (Compound III). This reaction effectively replaces the carboxylate group with a bromine atom, facilitating the introduction of the bromomethyl group on the cyclobutane ring.

Final Nucleophilic Substitution with Isobutyl Alcohol

The bromoalkane intermediate (Compound III) is subjected to nucleophilic substitution with isobutyl alcohol under alkaline conditions to introduce the isobutoxymethyl group, yielding the target compound 1-(bromomethyl)-1-(isobutoxymethyl)cyclobutane (Compound IV). This step completes the functionalization of the cyclobutane ring with both bromomethyl and isobutoxymethyl substituents.

Alternative Bromination Methods

An alternative bromination approach involves direct bromination of cyclobutylmethanol derivatives using triarylphosphite (e.g., triphenylphosphite) in the presence of bromine in polar aprotic solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide. This method allows for high-purity (bromomethyl)cyclobutane synthesis under controlled low temperatures (<15 °C), minimizing side reactions and ring strain-induced decomposition. The use of triarylphosphite enhances solubility and reaction efficiency compared to triphenylphosphine, enabling industrial-scale production with better yields and purity.

Comparative Data Table of Preparation Methods

Step/Method Reagents/Conditions Advantages Limitations Yield (%)
Nucleophilic substitution (Step 1) 3-dibromo-2,2-dimethoxypropane + diisopropyl malonate; NaH/n-BuLi/KtBuO; DMF/DMA/NMP; 120–140 °C, 20–24 h High regioselectivity; stable intermediate Requires high temperature; long reaction time 70–85
Acidic deprotection/hydrolysis (Step 2) Acidic conditions (e.g., HCl) Efficient deprotection and hydrolysis Sensitive to overreaction 80–90
Hunsdiecker reaction (Step 3) Silver carboxylate + Br2 Clean conversion to bromoalkane Requires silver salt; bromine handling 65–75
Nucleophilic substitution (Step 4) Compound III + isobutyl alcohol + base Direct introduction of isobutoxymethyl Possible side reactions if conditions not optimized 70–80
Direct bromination alternative Cyclobutylmethanol + Br2 + triphenylphosphite; DMF; <15 °C High purity; industrial scalability Requires strict temperature control 75–85

Research Outcomes and Industrial Relevance

  • The multi-step method involving nucleophilic substitution, acid hydrolysis, and Hunsdiecker bromination provides a robust synthetic route with relatively high yields and scalability for industrial production.

  • The alternative bromination method using triarylphosphite and bromine in polar aprotic solvents offers improved purity and productivity, especially important for pharmaceutical intermediates where impurity profiles critically affect the final product quality.

  • Both methods emphasize the importance of temperature control, solvent choice, and reagent purity to minimize side reactions such as ring opening or formation of bromoalkene by-products.

  • The synthetic intermediates and final compound serve as valuable building blocks for further functionalization in medicinal chemistry and material science applications.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane, and how can steric hindrance be minimized during synthesis?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized cyclobutane precursor. A common approach is the nucleophilic substitution of a hydroxyl or mesylate group with bromine using reagents like PBr₃ or HBr in ethers. However, steric hindrance from the cyclobutane ring and adjacent isobutoxymethyl group may reduce reaction efficiency. To mitigate this:

  • Use bulky solvents (e.g., THF) to stabilize transition states .
  • Optimize reaction temperature (e.g., 0–25°C) to balance reactivity and steric effects .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide ion availability .
    Characterize intermediates via 1^1H/13^{13}C NMR to confirm regioselectivity and purity .

Advanced Question: How can computational methods predict the reactivity of 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the compound’s electronic and steric profiles:

  • Calculate LUMO energy to assess bromine’s leaving-group ability in SN2 reactions .
  • Analyze Mulliken charges to identify electrophilic centers for Suzuki-Miyaura coupling .
  • Simulate transition states to evaluate steric clashes between the cyclobutane ring and coupling partners (e.g., Pd catalysts) .
    Validate predictions experimentally by comparing reaction yields (e.g., with/without steric modifiers like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

Basic Question: What spectroscopic techniques are most effective for characterizing 1-(Bromomethyl)-1-(isobutoxymethyl)cyclobutane?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the cyclobutane ring (δ 1.5–2.5 ppm) and isobutoxymethyl group (δ 3.3–3.7 ppm). 13^{13}C NMR confirms quaternary carbons (δ 25–35 ppm) and bromine’s deshielding effect .
  • IR Spectroscopy : C-Br stretching vibrations (~550–650 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Br⁻) .

Advanced Question: How do solvent polarity and temperature influence the compound’s stability during storage?

Methodological Answer:
The bromine atom makes the compound susceptible to hydrolysis and thermal decomposition. Stability studies should:

  • Use non-polar solvents (e.g., hexane) to reduce nucleophilic attack on the C-Br bond .
  • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Monitor degradation via GC-MS every 3–6 months; degradation products may include cyclobutanol derivatives via hydrolysis .

Basic Question: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:
The compound serves as a versatile alkylating agent or building block in drug synthesis:

  • Leukotriene Antagonists : Used to introduce cyclobutane motifs in Montelukast analogs via Pd-catalyzed cross-coupling .
  • Prodrug Development : Bromine substitution enables conjugation with nucleophilic groups (e.g., thiols in ACE inhibitors) .
  • Bioconjugation : Reacts with cysteine residues in proteins for site-specific labeling .

Advanced Question: How can contradictory literature data on its reactivity in Grignard reactions be resolved?

Methodological Answer:
Conflicting reports may arise from varying reaction conditions:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (–78°C) to favor less sterically hindered pathways .
  • Additive Screening : Test Lewis acids (e.g., MgBr₂) to enhance bromide leaving-group ability .
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s toxicity (R36/37/38) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Treat with aqueous NaOH to hydrolyze C-Br bonds before incineration .

Advanced Question: What computational and experimental approaches assess its environmental persistence?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradation half-life using logP and molecular volume (higher logP correlates with bioaccumulation) .
  • Aquatic Toxicity Testing : Perform Daphnia magna assays (EC₅₀) to evaluate acute toxicity (R51/53 classification) .
  • Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via LC-MS to identify persistent metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.